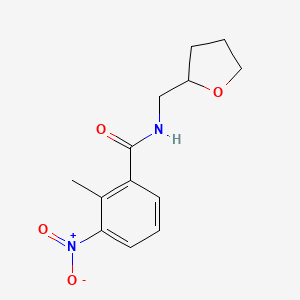![molecular formula C21H22N4O5 B11027670 1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027670.png)
1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a quinazolinone moiety, and a pyrrolidine carboxamide structure, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions.
Synthesis of the Quinazolinone Moiety: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with an amide or urea.
Coupling Reactions: The furan-2-ylmethyl intermediate is then coupled with the quinazolinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine ring and its subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones and reduced pyrrolidine derivatives.
Substitution: Various substituted quinazolinone and pyrrolidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers and materials.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its complex structure.
Protein Binding:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
Therapeutic Agents: Potential use in developing treatments for diseases where quinazolinone derivatives have shown efficacy.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and quinazolinone moieties are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-6-carboxamide.
Furan Derivatives: Compounds like furan-2-carboxamide.
Pyrrolidine Derivatives: Compounds like pyrrolidine-3-carboxamide.
Uniqueness: 1-(Furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of furan, quinazolinone, and pyrrolidine moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C21H22N4O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-29-8-6-24-13-22-18-5-4-15(10-17(18)21(24)28)23-20(27)14-9-19(26)25(11-14)12-16-3-2-7-30-16/h2-5,7,10,13-14H,6,8-9,11-12H2,1H3,(H,23,27) |
InChI Key |
SUCSYOHSECVKOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromo-1'-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027609.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027618.png)

![3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027627.png)
![1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11027642.png)
![7'-methyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11027652.png)

![(1E)-4,4,6-trimethyl-2-oxo-1-[(4-phenoxyphenyl)imino]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11027662.png)
![Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11027664.png)

![Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11027673.png)
![8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027674.png)
![2-(2-hydroxyethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11027677.png)
![Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B11027679.png)
